molecular formula C9H8BrN B8617600 3-(Bromomethyl)-5-methylbenzonitrile CAS No. 124289-23-2

3-(Bromomethyl)-5-methylbenzonitrile

Cat. No.: B8617600
CAS No.: 124289-23-2
M. Wt: 210.07 g/mol
InChI Key: BHHHTJQBFRLUAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Bromomethyl)-5-methylbenzonitrile is a useful research compound. Its molecular formula is C9H8BrN and its molecular weight is 210.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

124289-23-2

Molecular Formula

C9H8BrN

Molecular Weight

210.07 g/mol

IUPAC Name

3-(bromomethyl)-5-methylbenzonitrile

InChI

InChI=1S/C9H8BrN/c1-7-2-8(5-10)4-9(3-7)6-11/h2-4H,5H2,1H3

InChI Key

BHHHTJQBFRLUAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C#N)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of carbon tetrachloride (270 mL), was added 3,5-dimethylbenzonitrile (37 g, 0.282M), N-bromo succinimide (NBS) (50 g, 0.282 M), and benzoyl peroxide (3.4 g, 14 mmol). The mixture was then refluxed for 3 hr. under a light of 500 W tungsten lamp. After cooling to room temperature, the mixture was filtered, evaporated, and the residue was purified by silica gel column chromatography (eluent, ether:hexane (1:10)) to give 48 g (81%) of 3-(bromomethyl)-5-methylbenzonitrile as a white solid. m.p. 80-81° C. 1H NMR (200 MHz, CDCl3) δ 2.39 (3H, s), 4.43 (2H, s), 7.39 (1H, s), 7.43 (1H, s), 7.48 (1H, s).
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
3.4 g
Type
catalyst
Reaction Step Two
Quantity
270 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.